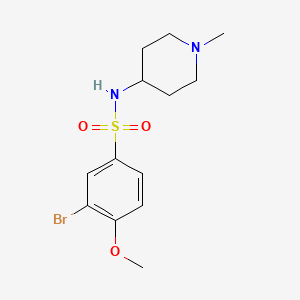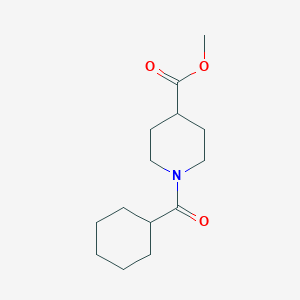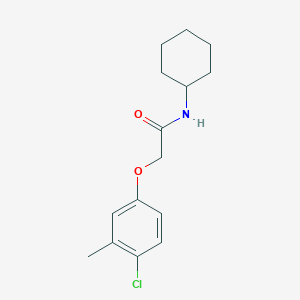![molecular formula C13H13N3O3S2 B5861708 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B5861708.png)
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a benzothiazole ring substituted with a nitro group and a sulfanyl group, linked to a pyrrolidinyl ethanone moiety
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that compounds with a pyrrolidine ring can influence biological activity .
Pharmacokinetics
It’s known that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which could impact the compound’s bioavailability.
Result of Action
It’s known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases , suggesting that it may be stable under a variety of conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the nitrobenzothiazole with a thiol compound under basic conditions.
Pyrrolidinyl Ethanone Attachment: The final step involves the reaction of the thioether with a pyrrolidinyl ethanone derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The ethanone moiety can undergo condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Condensation: Amines or alcohols, under acidic or basic conditions.
Major Products
Reduction: Formation of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of imines or acetals.
科学的研究の応用
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
- 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone
- Ethanone, 2-(6-amino-2-benzothiazolylthio)-1-(4-fluorophenyl)-
- Ethanone,1-(2-naphthalenyl)-2-[(6-nitro-2-benzothiazolyl)thio]-
Uniqueness
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of both a nitro group and a sulfanyl group on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-12(15-5-1-2-6-15)8-20-13-14-10-4-3-9(16(18)19)7-11(10)21-13/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNIVZGDSVPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-5-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B5861637.png)

![2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5861667.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)
![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE](/img/structure/B5861723.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)

